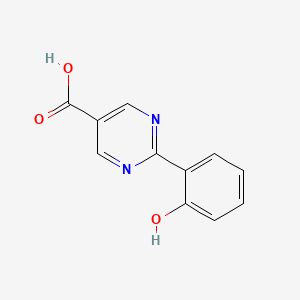

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid

Description

Properties

Molecular Formula |

C11H8N2O3 |

|---|---|

Molecular Weight |

216.19 g/mol |

IUPAC Name |

2-(2-hydroxyphenyl)pyrimidine-5-carboxylic acid |

InChI |

InChI=1S/C11H8N2O3/c14-9-4-2-1-3-8(9)10-12-5-7(6-13-10)11(15)16/h1-6,14H,(H,15,16) |

InChI Key |

RITVRGXDWJEEDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=C(C=N2)C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Preparation via Green Chemistry Approaches

A recent study focused on greener synthetic methods for related pyrimidine derivatives, which can be adapted for the target compound. Jagwani and Joshi (2014) reported efficient, environmentally friendly techniques for synthesizing 4-(4-Hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester, a close structural analog. Their methods include:

- Microwave-assisted synthesis: Accelerates reaction rates, reducing reaction time to 3–30 minutes.

- Mechanochemistry (mortar-pestle method): Solvent-free grinding to promote reaction.

- Use of green solvents: Minimizes environmental impact.

These methods yielded high purity products with yields between 80% and 96%, characterized by Infrared Spectroscopy (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Table 1: Summary of Green Synthesis Parameters

| Method | Reaction Time (min) | Yield (%) | Solvent Type | Characterization Techniques |

|---|---|---|---|---|

| Microwave-assisted | 3–30 | 80–96 | Green solvents | IR, NMR, MS |

| Mechanochemistry | 10–20 | 85–90 | Solvent-free | IR, NMR, MS |

Note: These methods can be adapted to synthesize 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid by selecting appropriate hydroxyphenyl precursors and carboxylation steps.

Classical Synthetic Routes

The classical preparation of this compound typically involves the cyclization of suitably substituted β-dicarbonyl compounds with amidines or guanidine derivatives, followed by functional group manipulation.

A common route includes:

- Condensation of 2-hydroxyacetophenone derivatives with formamide or amidines under acidic or basic catalysis to form the pyrimidine ring.

- Carboxylation at the 5-position via reaction with carbon dioxide or carboxylating agents.

- Hydrolysis of ester intermediates to yield the free carboxylic acid.

This method often requires longer reaction times and harsher conditions compared to green methods but remains widely used due to the availability of starting materials.

Patent-Documented Processes for Pyrimidine Derivatives

European Patent EP0326389B1 describes processes for preparing 4-hydroxypyrimidine derivatives, which share structural similarity with this compound. The patent outlines:

- Use of ethyl 3-amino-2-methylbut-2-enoate and related esters as starting materials.

- Reactions conducted in solvents such as ethanol, methanol, or butanol.

- Employing bases like sodium methoxide to facilitate cyclization and substitution.

- Subsequent hydrolysis to obtain carboxylic acid derivatives.

This patent emphasizes the control of reaction conditions to optimize yields and purity, which can be extrapolated to the synthesis of this compound.

Comparative Analysis of Preparation Methods

| Preparation Method | Reaction Conditions | Yield Range (%) | Environmental Impact | Scalability | Notes |

|---|---|---|---|---|---|

| Microwave-assisted green synthesis | Mild temperature, short time (3–30 min) | 80–96 | Low | High | Rapid, eco-friendly |

| Mechanochemical (solvent-free) | Ambient temperature, grinding | 85–90 | Very low | Moderate | Minimal waste, simple setup |

| Classical condensation & hydrolysis | Reflux, longer time (hours) | 60–80 | Moderate | High | Well-established, but less green |

| Patent-based ester cyclization | Solvent-based, base catalysis | 70–85 | Moderate | High | Requires careful solvent and base use |

Research Findings and Characterization

- Yields and Purity: Green methods tend to provide higher yields and purities with less by-product formation.

- Reaction Time: Microwave and mechanochemical methods drastically reduce reaction time.

- Characterization: Products are routinely confirmed by IR (functional groups), NMR (structural elucidation), and MS (molecular weight confirmation).

- Environmental Impact: Green chemistry approaches minimize solvent use and hazardous reagents, aligning with sustainable chemistry goals.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Substitution: The pyrimidine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group may yield quinones, while reduction of the carboxylic acid group may produce alcohols or aldehydes.

Scientific Research Applications

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to its inhibitory response against the expression and activities of certain inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic Acid (CAS: 142603-90-5)

- Structure : Hydroxyl group in the para position on the phenyl ring.

- The para-hydroxyl group may alter electronic distribution, affecting binding affinity in biological systems.

2-(4-Fluorophenyl)pyrimidine-5-carboxylic Acid Methyl Ester

- Structure : Fluorine substituent in the para position and a methyl ester instead of carboxylic acid.

- Impact : Fluorine’s electron-withdrawing effect increases ring electron deficiency, enhancing stability against nucleophilic attack. The ester group reduces acidity compared to the free carboxylic acid, influencing pharmacokinetics.

| Compound | Substituent Position | Functional Group | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|---|

| 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid | 2 (ortho) | -COOH | 216.19 | High hydrogen-bonding capacity |

| 2-(4-Hydroxyphenyl)pyrimidine-5-carboxylic acid | 4 (para) | -COOH | 216.19 | Improved solubility |

| 2-(4-Fluorophenyl)pyrimidine-5-carboxylic acid methyl ester | 4 (para) | -COOCH₃ | 232.21 | Enhanced metabolic stability |

Functional Group Variations

2-(Phenylthio)pyrimidine-5-carboxylic Acid (3g)

- Structure : Phenylthio group at the 2-position.

- Synthesis: Prepared via nucleophilic substitution of 2-chloropyrimidine-5-carboxylic acid with thiophenol.

2-Anilinopyrimidine-5-carboxylic Acid (CAS: 450368-25-9)

- Structure: Anilino group (-NHPh) at the 2-position.

- Impact: The amino group introduces basicity, enabling salt formation and altering solubility profiles.

Antioxidative Derivatives

- Example : 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives.

- Activity : Demonstrated antioxidative properties due to the hydroxyphenyl and carboxylic acid moieties.

Antimicrobial Derivatives

- Example: 2-(Hydroxyimino)-dihydropyrimidine-5-carboxylic acids.

- Activity: Exhibited significant antimicrobial activity, attributed to the hydroxyimino group and dihydropyrimidine core.

Biological Activity

2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid is a compound that has garnered attention in recent years due to its diverse biological activities, including antimicrobial and anticancer properties. This article synthesizes existing research findings on the biological activity of this compound, emphasizing its potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a hydroxyl group and a carboxylic acid, which are critical for its biological activity. The structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound derivatives against various Gram-positive bacteria and fungi. Notably, the compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Clostridium difficile.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 8 µg/mL |

| Enterococcus faecalis | 16 µg/mL |

| Clostridium difficile | 128 µg/mL |

These findings indicate that the compound's efficacy is dependent on its structural characteristics, which enhance its interaction with bacterial cell membranes and inhibit essential metabolic pathways .

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. In vitro studies revealed that the compound significantly reduced cell viability in A549 human lung cancer cells.

| Compound | Cell Viability (%) | p-value |

|---|---|---|

| Control (no treatment) | 100 | - |

| 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic | 24.5 | <0.0001 |

| Cisplatin | 30.0 | <0.0001 |

The results suggest that this compound may induce apoptosis through various mechanisms, including the activation of caspases and modulation of cell cycle progression .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Hydroxyl Group : Enhances solubility and facilitates hydrogen bonding with biological targets.

- Carboxylic Acid : Essential for antimicrobial activity, likely through electrostatic interactions with microbial membranes.

Study on Antimicrobial Efficacy

A recent study investigated a series of derivatives based on this compound for their antimicrobial properties. The derivatives were screened against a panel of multidrug-resistant pathogens using broth microdilution methods. The most promising compounds exhibited MIC values lower than those of standard antibiotics, indicating their potential as new antimicrobial agents .

Anticancer Mechanisms

In another study focusing on anticancer mechanisms, researchers treated A549 cells with varying concentrations of the compound. The treatment resulted in a dose-dependent decrease in cell viability, suggesting that higher concentrations lead to more substantial cytotoxic effects. The study also identified specific pathways involved in apoptosis triggered by the compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Hydroxyphenyl)pyrimidine-5-carboxylic acid, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via condensation reactions or hydrolysis of ester precursors. For example, ethyl esters (e.g., ethyl pyrimidine-5-carboxylate derivatives) are hydrolyzed using NaOH in ethanol/water mixtures, followed by acidification to yield carboxylic acids . Key intermediates are characterized using FT-IR (to confirm hydroxyl and carboxylic acid groups), H NMR (to verify aromatic protons and substituent positions), and mass spectrometry (to determine molecular ion peaks) .

Q. How is the purity of this compound assessed after synthesis?

- Methodological Answer : Purity is evaluated via HPLC (e.g., retention time analysis under conditions like SMD-TFA05) and LCMS to confirm molecular weight ( values). Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (using silica gel and ethyl acetate/hexane gradients) are standard purification methods .

Q. What spectroscopic techniques are critical for structural confirmation of pyrimidine-carboxylic acid derivatives?

- Methodological Answer :

- FT-IR : Identifies functional groups (e.g., O-H stretch at 2500-3300 cm, C=O at ~1700 cm) .

- H NMR : Aromatic protons in the pyrimidine ring (6.5-8.5 ppm) and hydroxyl protons (broad singlet at ~10-12 ppm) are diagnostic .

- MS : Molecular ion peaks (e.g., 338 [M+H] for trifluoromethyl derivatives) confirm the target structure .

Advanced Research Questions

Q. How can reaction conditions be optimized for the hydrolysis of pyrimidine-5-carboxylate esters to carboxylic acids?

- Methodological Answer : Hydrolysis efficiency depends on NaOH concentration (e.g., 2 equivalents), solvent polarity (ethanol/water mixtures), and reaction time (1–2 hours at room temperature). Monitoring via TLC (using UV visualization) ensures completion. Acidification with HCl to pH 5 precipitates the product, minimizing side reactions .

Q. What strategies resolve contradictions in biological activity data between structurally similar pyrimidine derivatives?

- Methodological Answer :

- Control experiments : Ensure consistent assay conditions (e.g., microbial strain viability in antimicrobial tests) .

- Statistical analysis : Use ANOVA or t-tests to compare IC values across replicates.

- Structural tweaks : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to assess substituent effects on activity .

Q. How do substituents like trifluoromethyl or thiadiazole groups influence the antitumor activity of pyrimidine-carboxylic acids?

- Methodological Answer : Substituents modulate lipophilicity and binding affinity. For example:

- Trifluoromethyl groups : Enhance metabolic stability and membrane permeability, as seen in LCMS-confirmed derivatives ( 338 [M+H]) .

- Thiadiazole-amino groups : Improve cytotoxicity against HCT116 cells via hydrogen bonding with target enzymes . SAR studies should compare IC values in vitro (e.g., MTT assays) and in vivo (e.g., EAC tumor models) .

Q. What computational approaches predict the binding mode of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Use software like AutoDock Vina to simulate interactions with enzymes (e.g., bacterial dihydrofolate reductase).

- QSAR models : Correlate substituent electronic parameters (Hammett σ values) with antimicrobial activity .

- Molecular dynamics : Simulate ligand-protein stability over 100 ns trajectories to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.